
BMSpep-57 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMSpep-57(盐酸盐)是一种有效的竞争性大环肽抑制剂,可以抑制程序性细胞死亡蛋白 1(PD-1)和程序性细胞死亡配体 1(PD-L1)之间的相互作用。 该化合物在免疫治疗中显示出巨大的潜力,它可以增强 T 细胞的功能,并增加外周血单个核细胞中白介素 2(IL-2)的产生 .
准备方法
合成路线和反应条件: BMSpep-57(盐酸盐)是通过一系列肽偶联反应合成的。 该肽的序列为 {巯基乙酸}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{正亮氨酸}-{正亮氨酸}-Arg-Cys-Gly,在巯基乙酸和半胱氨酸之间有一个硫醚桥 。合成过程涉及固相肽合成 (SPPS) 技术,其中氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。最终产物从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化。
工业生产方法: BMSpep-57(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 使用自动肽合成仪和大型纯化技术,例如制备型 HPLC,可确保该化合物的高效生产 .
化学反应分析
反应类型: BMSpep-57(盐酸盐)在合成过程中主要经历肽键形成和环化反应。 该化合物在生理条件下稳定,不易发生氧化、还原或取代反应 .
常用试剂和条件:
肽偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、1-羟基苯并三唑 (HOBt) 和 N,N-二异丙基乙胺 (DIPEA) 通常用于肽键形成。
环化试剂: 巯基乙酸用于在半胱氨酸残基和肽链之间形成硫醚桥
科学研究应用
Cancer Immunotherapy
Numerous studies have investigated the efficacy of BMSpep-57 in enhancing anti-tumor immunity. For instance, in vitro assays demonstrated that BMSpep-57 could inhibit PD-1/PD-L1 interactions by up to 98.1% at a concentration of 300 nM . This inhibition leads to enhanced T cell responses against tumor cells, making it a candidate for combination therapies with other immunotherapeutic agents.
In Vitro Characterization
BMSpep-57 has been extensively characterized through various in vitro assays. A study reported that this compound significantly stabilizes the PD-L1 protein structure, as indicated by a substantial shift in thermal stability (ΔT_m = 18 ± 0.7 °C) when bound to PD-L1 . Such findings underscore its potential as a research tool for studying PD-L1 dynamics.
Comparative Studies with Other Inhibitors
In comparative studies with other PD-1/PD-L1 inhibitors, BMSpep-57 was shown to have superior binding affinity and immunological activity compared to small-molecule inhibitors like BMS-103 and BMS-142 . These studies highlight the unique advantages of macrocyclic peptides over traditional small-molecule drugs in targeting protein-protein interactions.
Case Study 1: Enhanced T Cell Activation
A study by Ganesan et al. demonstrated that treatment with BMSpep-57 resulted in a significant increase in IL-2 production from SEB-stimulated PBMCs at concentrations as low as 500 nM . This finding suggests that BMSpep-57 may play a critical role in enhancing T cell-mediated immune responses.
Case Study 2: Tumor Microenvironment Modulation
Another investigation explored the effects of BMSpep-57 on tumor microenvironments. The compound not only inhibited PD-L1 expression on tumor cells but also modulated the surrounding immune landscape, promoting an influx of cytotoxic T cells into tumors . These results indicate its potential utility in improving the efficacy of existing cancer therapies.
作用机制
BMSpep-57(盐酸盐)通过竞争性抑制 PD-1 和 PD-L1 之间的相互作用来发挥作用。PD-1 是 T 细胞上表达的细胞表面受体,而 PD-L1 是肿瘤细胞和抗原呈递细胞上表达的跨膜蛋白。BMSpep-57(盐酸盐)通过与 PD-L1 高亲和力结合,阻止 PD-1 与其配体结合,从而阻断导致 T 细胞耗竭的抑制信号。 这导致 T 细胞活化增强,并增加 IL-2 的产生 .
类似化合物:
BMSpep-55: 另一种大环肽抑制剂,可以抑制 PD-1/PD-L1 的相互作用,具有类似的结合亲和力和作用机制
BMSpep-56: 一种结构相关的肽,其氨基酸序列略有修改,导致结合亲和力和稳定性不同
BMSpep-57(盐酸盐)的独特性: BMSpep-57(盐酸盐)因其对 PD-L1 的高结合亲和力(MST 和 SPR 测定中分别为 19 nM 和 19.88 nM 的解离常数)以及其以 7.68 nM 的 IC50 抑制 PD-1/PD-L1 结合的能力而脱颖而出。 此外,它在外周血单个核细胞中诱导高水平的 IL-2 产生,使其成为一种有效的免疫治疗剂 .
相似化合物的比较
BMSpep-55: Another macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with similar binding affinity and mechanism of action
BMSpep-56: A structurally related peptide with slight modifications in the amino acid sequence, leading to differences in binding affinity and stability
Uniqueness of BMSpep-57 (hydrochloride): BMSpep-57 (hydrochloride) stands out due to its high binding affinity to PD-L1 (dissociation constants of 19 nM and 19.88 nM in MST and SPR assays, respectively) and its ability to inhibit PD-1/PD-L1 binding with an IC50 of 7.68 nM. Additionally, it induces high levels of IL-2 production in peripheral blood mononuclear cells, making it a potent immunotherapeutic agent .
属性
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYRZSAMTCOQ-IKIWNWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H127ClN24O19S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1904.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。